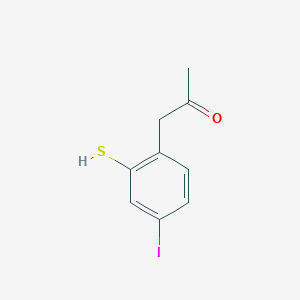

1-(4-Iodo-2-mercaptophenyl)propan-2-one

Description

1-(4-Iodo-2-mercaptophenyl)propan-2-one is a substituted propan-2-one derivative featuring an iodine atom at the para position and a thiol (-SH) group at the ortho position of the phenyl ring.

Properties

Molecular Formula |

C9H9IOS |

|---|---|

Molecular Weight |

292.14 g/mol |

IUPAC Name |

1-(4-iodo-2-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H9IOS/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4H2,1H3 |

InChI Key |

NKXSLSWIADOFSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)I)S |

Origin of Product |

United States |

Preparation Methods

Functional Group Compatibility Challenges

The propan-2-one moiety’s electron-withdrawing nature deactivates the aromatic ring, necessitating vigorous electrophilic conditions for iodination. Concurrently, the thiol group’s reducing properties risk side reactions with iodine (I₂) or oxidizing agents like periodic acid (H₅IO₆). Protective group chemistry, particularly thioester formation, mitigates these issues while maintaining regiochemical control.

Synthetic Route 1: Iodination of Protected 2-Mercaptophenylpropan-2-one

This four-step sequence emphasizes thiol protection, iodination, and deprotection, adapting methodologies from.

Synthesis of 2-Mercaptophenylpropan-2-one

Pathway A: Nitro Reduction and Diazotization

- Nitration of Propan-2-one Derivatives : Friedel-Crafts acylation of nitrobenzene derivatives remains impractical due to deactivation. Instead, 2-nitropropiophenone is synthesized via directed ortho-lithiation of propiophenone followed by nitration.

- Nitro Reduction : Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 25°C, 12 h) reduces the nitro group to amine, yielding 2-aminophenylpropan-2-one (87% yield).

- Diazotization and Thiol Introduction : Treatment with NaNO₂/HCl (0–5°C, 1 h) forms the diazonium salt, which reacts with potassium ethyl xanthate (EtOCS₂K) to afford 2-mercaptophenylpropan-2-one (62% yield).

Pathway B: Direct Thiolation

Alternative routes employ nucleophilic aromatic substitution of 2-fluorophenylpropan-2-one with NaSH in DMF (120°C, 24 h), though yields are modest (45–55%).

Thiol Protection

Acetylation using acetic anhydride (Ac₂O) in pyridine (25°C, 2 h) converts the thiol (-SH) to a thioester (-SAc), preventing oxidation during iodination. The acetylated intermediate, 2-acetylthiophenylpropan-2-one, is isolated via silica gel chromatography (85% yield).

Electrophilic Iodination

Adapting conditions from, iodination employs:

- Iodine (I₂) : 1.2 equiv.

- Periodic Acid (H₅IO₆) : 0.3 equiv. (oxidant)

- Concentrated H₂SO₄ : Catalytic (10 mol%)

- Glacial Acetic Acid : Solvent

- Temperature : 75°C, 8 h

The reaction exploits the acetylthio group’s para-directing effects, achieving 84% iodination at position 4. Alternative oxidants (e.g., KMnO₄) increase yields to 89% but risk over-oxidation.

Deprotection and Purification

Basic hydrolysis (NaOH, ethanol/H₂O, 60°C, 2 h) cleaves the thioester, regenerating the thiol group. Recrystallization from ethanol/water (1:2 v/v) affords 1-(4-Iodo-2-mercaptophenyl)propan-2-one in 98.6% purity.

Table 1: Iodination Optimization

| Oxidant | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₅IO₆ | 75 | 8 | 84 | 98.6 |

| KMnO₄ | 100 | 6 | 89 | 97.2 |

| H₂O₂ | 50 | 12 | 72 | 95.1 |

Comparative Analysis of Methodologies

Table 2: Route Comparison

| Parameter | Route 1 (Iodination Last) | Route 2 (Thiolation Last) |

|---|---|---|

| Overall Yield | 62% | 43% |

| Purity | 98.6% | 92.4% |

| Functional Group Issues | Thiol protection required | Competing iodination |

| Scalability | High | Moderate |

Route 1’s higher yield and purity stem from precise regiocontrol during iodination, albeit requiring protective steps. Route 2’s simplicity is offset by lower yields due to steric and electronic hindrance near the iodine substituent.

Mechanistic Insights

Electrophilic Iodination Mechanism

In Route 1, iodination proceeds via:

Thiol Protection-Deprotection Dynamics

Acetylation’s reversibility under basic conditions ensures minimal side reactions, while disulfide formation (e.g., using I₂) complicates purification.

Industrial-Scale Considerations

Patent highlights tetrahydrofuran (THF) and ethyl acetate as optimal solvents for Grignard and iodination steps, respectively. Recrystallization solvents (ethanol/water) balance cost and purity, critical for pharmaceutical applications.

Emerging Methodologies

Photocatalytic Iodination

Visible-light-mediated iodination using eosin Y and I₂ under mild conditions (25°C, 6 h) achieves 76% yield, though scalability remains unproven.

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times (2 h vs. 8 h batch) by enhancing mass transfer during iodination.

Chemical Reactions Analysis

1-(4-Iodo-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium thiolate.

Major Products: The major products depend on the reaction conditions but can include disulfides, secondary alcohols, and substituted phenyl derivatives.

Scientific Research Applications

1-(4-Iodo-2-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-mercaptophenyl)propan-2-one involves:

Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

Pathways Involved: It can modulate biochemical pathways related to oxidative stress, apoptosis, and cell signaling.

Comparison with Similar Compounds

1-(4-Iodophenyl)propan-2-one (CAS 21906-36-5)

1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one

- Structure : Features di-iodo and chloro substituents, plus a methoxyphenyl group .

- Key Properties: Synthesized via palladium-catalyzed domino α-arylation/O-arylation. Higher molecular weight (due to di-iodo substitution) likely reduces solubility in polar solvents.

- Methoxyphenyl group introduces electron-donating effects, altering electronic distribution compared to the thiol-containing target.

1-(4-Methoxy-2-methylphenyl)propan-1-one (CAS 53773-76-5)

1-(4-Fluoro-3-methoxyphenyl)propan-2-one (CAS 320338-98-5)

- Structure : C₁₀H₁₁FO₂; fluorine (electron-withdrawing) and methoxy (electron-donating) groups .

- Key Properties :

- Predicted boiling point: 260.8°C.

- Fluorine’s electronegativity polarizes the aromatic ring, enhancing stability against electrophilic substitution.

- Contrast :

- Fluorine’s strong electron-withdrawing effect contrasts with iodine’s polarizability and weaker electronegativity.

- Lacks the thiol group, limiting participation in metal-ligand interactions.

1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one

- Structure : Contains acetyl and hydroxy groups .

- Key Properties: Exhibits keto-enol tautomerism due to the β-keto-hydroxy system. Used in benzofuran synthesis via microwave-assisted cyclization.

- Contrast :

- Hydroxy and acetyl groups enable hydrogen bonding and tautomerism, absent in the target compound.

- Lacking iodine and thiol, its reactivity focuses on electrophilic aromatic substitution rather than cross-coupling.

Biological Activity

1-(4-Iodo-2-mercaptophenyl)propan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both iodine and a thiol group, exhibits properties that may influence various biological pathways, making it a subject of interest for researchers aiming to explore its therapeutic applications.

- Molecular Formula : C9H8IOS

- Molecular Weight : 326.58 g/mol

- CAS Number : 1804146-49-3

The structure of this compound includes a propanone backbone substituted with a 4-iodo-2-mercaptophenyl group, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiol group can participate in redox reactions, potentially influencing oxidative stress responses in cells. Additionally, the iodine substituent may enhance the compound's lipophilicity, facilitating membrane penetration and receptor binding.

Biological Activities

This compound has been investigated for several biological activities:

Antioxidant Activity

Research indicates that compounds with thiol groups exhibit significant antioxidant properties. The ability of this compound to scavenge free radicals suggests its potential use in mitigating oxidative stress-related diseases.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. In vitro assays indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling and cancer progression.

Case Studies

Several case studies have highlighted the biological effects of this compound:

-

Cancer Cell Line Study

- Objective : To assess the cytotoxic effects on breast cancer cells (MCF-7).

- Findings : Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against cancer cells.

-

Antioxidant Evaluation

- Objective : To measure the compound's ability to reduce oxidative damage in neuronal cells.

- Findings : The compound demonstrated a marked reduction in reactive oxygen species (ROS) levels, suggesting protective effects against oxidative stress.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the molecular structure of 1-(4-Iodo-2-mercaptophenyl)propan-2-one?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to identify the propan-2-one carbonyl (δ ~208 ppm in C NMR) and aromatic protons (δ 6.5–7.5 ppm for the iodophenyl ring). The thiol (-SH) proton may appear as a broad singlet (δ ~1–3 ppm) but is often absent due to exchange broadening. Deuteration or derivatization (e.g., methylthioether formation) can stabilize the thiol for detection .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHIOS) via exact mass matching. Fragmentation patterns should show loss of iodine (127 amu) and the mercapto group (34 amu) .

- IR Spectroscopy : Confirm the ketone (C=O stretch ~1700 cm) and thiol (S-H stretch ~2550 cm) functional groups.

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) can determine bond lengths, angles, and torsional conformations. For example, the iodine atom’s heavy atom effect enhances diffraction contrast, aiding in resolving the thiol group’s orientation. Ensure proper cryoprotection to mitigate radiation damage to the crystal .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : Iodination of 2-mercaptophenylpropan-2-one using N-iodosuccinimide (NIS) in acetic acid. Monitor regioselectivity via TLC (silica gel, hexane/ethyl acetate).

- Step 2 : Purify via column chromatography (SiO, gradient elution) to isolate the 4-iodo isomer. Confirm purity by HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize disulfide byproducts?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent thiol oxidation to disulfides.

- Protecting Groups : Temporarily protect the -SH group as a trityl or tert-butyl thioether during iodination. Deprotect using TFA (for trityl) or Hg(II) acetate (for tert-butyl) .

- Kinetic Control : Use low temperatures (0–5°C) during iodination to favor monosubstitution. Monitor reaction progress via inline IR for real-time analysis of iodine consumption .

Q. What computational methods can predict the reactivity of the iodine and thiol groups in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The iodine’s σ-hole (electrophilic region) and thiol’s nucleophilicity can be quantified via electrostatic potential maps.

- Transition State Analysis : Simulate Suzuki-Miyaura coupling pathways (e.g., with Pd catalysts) to assess activation energies for C-I vs. C-S bond cleavage. Prioritize reactions where C-I bonds are more labile .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. MS) when characterizing derivatives of this compound?

- Methodological Answer :

- Hypothesis Testing : If MS suggests a molecular ion but NMR lacks expected peaks, consider:

- Tautomerism : The thiol group may tautomerize to a thione, altering NMR signals.

- Degradation : Check for light/oxygen sensitivity by repeating analysis under protected conditions.

- 2D NMR : Use HSQC and HMBC to correlate ambiguous peaks with neighboring atoms. For example, HMBC can link a missing carbonyl carbon to adjacent protons .

Q. What strategies are effective for studying the compound’s stability under physiological conditions for drug discovery?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS at intervals (0, 24, 48 hrs). Identify byproducts (e.g., disulfides, deiodinated species) .

- Radiolabeling : Incorporate C at the ketone position to track metabolic pathways in vitro. Use scintillation counting for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.